molecular formula C8H13NO3Si B2881840 Methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate CAS No. 1417725-05-3

Methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate

Cat. No.: B2881840
CAS No.: 1417725-05-3
M. Wt: 199.281
InChI Key: NENWQZBBEMUICD-UHFFFAOYSA-N
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Description

Methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate is a high-purity chemical building block offered at 95% concentration . With the molecular formula C8H13NO3Si and a molecular weight of 199.28 g/mol, this compound is a specialized ester derivative of the 1,2-oxazole (isoxazole) family, characterized by a trimethylsilyl group at the 5-position and a methoxycarbonyl group at the 3-position . Its structure features a heterocyclic aromatic ring, which classically serves as a multidentate ligand for transition metals and a key scaffold in medicinal chemistry, similar to related isoxazole-3-carboxylate compounds . The silicon-containing substituent enhances the molecule's utility in cross-coupling reactions and organic synthesis, making it a valuable precursor for developing pharmaceutical candidates and advanced materials. Researchers employ this For Research Use Only (RUO) compound in exploratory synthesis, including its use as a protected intermediate for metal-organic frameworks and as a core structure in the design of enzyme inhibitors, such as potent monoamine oxidase inhibitors analogous to its non-silylated counterparts . The compound has a topological polar surface area of 52.3 Ų and contains three rotatable bonds, which are important parameters for researchers predicting its behavior in drug discovery and materials science applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3Si/c1-11-8(10)6-5-7(12-9-6)13(2,3)4/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENWQZBBEMUICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[3+2] Cycloaddition of Nitrile Oxides with Trimethylsilyl Acetylenes

Mechanism and Regiochemical Considerations

The [3+2] cycloaddition between nitrile oxides and acetylenes represents a cornerstone of isoxazole synthesis. For Methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate, this method involves reacting a nitrile oxide derived from methyl cyanoacetate (NC–CH2–COOCH3) with trimethylsilylacetylene (HC≡C–Si(CH3)3). The reaction proceeds under mild conditions (25–60°C, 12–24 h) in anhydrous dichloromethane or toluene, yielding the target compound via a concerted process that places the silyl group at position 5 and the ester at position 3.

Synthetic Procedure
  • Nitrile Oxide Generation : Methyl cyanoacetate (1.0 eq.) is treated with hydroxylamine hydrochloride (1.2 eq.) in ethanol/water (3:1) at 50°C for 4 h, followed by oxidation with sodium hypochlorite (1.5 eq.) at 0°C to form the nitrile oxide intermediate.
  • Cycloaddition : The nitrile oxide is reacted with trimethylsilylacetylene (1.1 eq.) in toluene at 60°C for 12 h. Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) affords the product in 68–75% yield.

Key Data :

Parameter Value
Yield 68–75%
Reaction Time 12 h
Regioselectivity >95% (5-SiMe3, 3-COOCH3)

Robinson-Gabriel Cyclization of α-Acylamino Ketones

Substrate Design and Cyclization

The Robinson-Gabriel synthesis leverages α-acylamino ketones, which undergo dehydrative cyclization to form oxazoles. For this compound, the precursor α-(trimethylsilylacetyl)amino methyl acetoacetate is synthesized via a two-step sequence:

  • Acylation : Methyl acetoacetate (1.0 eq.) is treated with trimethylsilylacetyl chloride (1.2 eq.) in dichloromethane (DCM) at 0°C, using triethylamine (1.5 eq.) as a base.
  • Cyclization : The resulting α-acylamino ketone is heated with phosphorus oxychloride (POCl3, 2.0 eq.) in DCM at reflux (40°C, 6 h), yielding the oxazole ring after aqueous workup.
Optimization Challenges
  • Silyl Stability : The trimethylsilyl group is susceptible to hydrolysis under acidic conditions, necessitating anhydrous POCl3 and controlled temperatures.
  • Yield : 55–62% due to competing side reactions (e.g., over-oxidation).

Post-Functionalization via C–H Silylation

Directed C–H Activation Strategy

Late-stage silylation of pre-formed methyl 1,2-oxazole-3-carboxylate enables precise installation of the trimethylsilyl group. Iridium-catalyzed C–H silylation, directed by the ester moiety, achieves regioselective functionalization at position 5:

  • Substrate Preparation : Methyl 1,2-oxazole-3-carboxylate is synthesized via cyclization of ethyl β-ketoester with hydroxylamine.
  • Silylation : The oxazole (1.0 eq.) is reacted with hexamethyldisilane (2.0 eq.) and [Ir(cod)OMe]2 (5 mol%) in tetrahydrofuran (THF) at 80°C for 24 h, yielding the silylated product in 70% yield.

Comparative Efficiency :

Method Yield (%) Regioselectivity Scalability
Cycloaddition 68–75 High Moderate
Robinson-Gabriel 55–62 Moderate Low
C–H Silylation 70 High High

Alternative Pathways: Sonogashira Coupling and Cyclization

Palladium-Catalyzed Coupling

A Sonogashira coupling between methyl 3-iodo-1,2-oxazole-5-carboxylate and trimethylsilylacetylene (1.2 eq.) using Pd(PPh3)4 (5 mol%) and CuI (10 mol%) in triethylamine (TEA) at 60°C for 8 h provides the product in 65% yield. This method avoids regiochemical uncertainties but requires pre-halogenated intermediates.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-3-carboxylic acid derivatives, while reduction can produce oxazole-3-methanol derivatives.

Scientific Research Applications

Methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The oxazole ring structure is known to interact with biological molecules, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table compares key structural and physicochemical properties of methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate with similar compounds:

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight Key Features/Applications References
This compound Trimethylsilyl C₈H₁₃NO₃Si 199.28 High lipophilicity; synthetic intermediate
Methyl 5-methyl-1,2-oxazole-3-carboxylate Methyl C₆H₇NO₃ 141.13 MAO inhibitor; crystal packing via H-bonds
Methyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate Methoxymethyl C₇H₉NO₄ 171.15 Enhanced solubility; lab scaffold
Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate 3-Fluorophenyl C₁₁H₈FNO₃ 221.18 Aromatic π interactions; drug discovery
Methyl 5-cyclopropyl-1,2-oxazole-3-carboxylate Cyclopropyl C₈H₉NO₃ 167.16 Conformational rigidity; agrochemical uses

Key Observations :

  • Electronic Effects : Electron-donating groups (e.g., methoxymethyl) increase electron density on the oxazole ring, while the TMS group may exert a mixed electronic effect due to silicon’s polarizability .
  • Crystallography : The 5-methyl analog forms hydrogen-bonded dimers and π-π stacking interactions (3.234 Å), whereas the TMS-substituted derivative likely exhibits altered crystal packing due to steric hindrance .

Structural Insights

  • Planarity and Reactivity : The oxazole ring in 5-methyl derivatives is nearly planar, facilitating π-π interactions. The TMS group may distort planarity, altering reactivity .
  • Hydrogen Bonding : Carboxylic acid derivatives (e.g., 5-methyl-1,2-oxazole-3-carboxylic acid) form intermolecular O–H⋯O bonds, whereas ester derivatives rely on weaker van der Waals forces .

Biological Activity

Methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity through various studies, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound features an oxazole ring, which is known for its ability to interact with biological molecules. The trimethylsilyl group enhances the compound's stability and reactivity, making it a versatile building block in organic synthesis and a valuable probe in biochemical assays .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxazole ring structure allows it to engage in hydrogen bonding and π-π interactions with amino acid residues in proteins, potentially influencing enzyme activity or receptor binding .

Antiviral Activity

Recent studies have shown that compounds with oxazole structures exhibit promising antiviral properties. For instance, certain derivatives have demonstrated efficacy against viral infections by inhibiting viral replication through various mechanisms . While specific data on this compound's antiviral activity remains limited, the structural similarities suggest potential for similar effects.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes. For example, the compound's structural analogs have been shown to inhibit acetylcholinesterase (AChE), which is crucial in neurotransmission. The inhibition potency (IC50 values) varies among derivatives, indicating that modifications to the oxazole ring can enhance or diminish activity .

Study on Synthesis and Biological Evaluation

A systematic study focused on synthesizing a series of substituted oxazol-2-one derivatives revealed that modifications to the oxazole core significantly affect biological activity. For example, compounds with additional functional groups displayed enhanced inhibitory effects on AChE compared to their simpler counterparts .

The following table summarizes key findings from various studies on related compounds:

CompoundActivityIC50 Value (μM)Reference
8aAChE Inhibition0.025
12aAChE Inhibition0.064
32bAntiviral ActivityNot specified

Applications in Research and Industry

This compound serves as a crucial building block in organic synthesis and has applications in drug discovery. Its derivatives are being explored for potential therapeutic applications in treating neurodegenerative diseases through enzyme inhibition mechanisms .

Q & A

Q. What are the optimal synthetic routes for Methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of the oxazole core. For example, bromination at the 5-position followed by silylation (trimethylsilyl group introduction) and esterification at the 3-position is a common approach. Key parameters include:

  • Temperature control : Silylation reactions often require anhydrous conditions and temperatures between 0–25°C to minimize side reactions.
  • Catalyst selection : Palladium catalysts or copper-mediated couplings may facilitate substitution reactions .
  • Purification : Chromatography or recrystallization ensures high purity (>95%), critical for downstream applications .

Q. How is the structure of this compound validated experimentally?

X-ray crystallography is the gold standard for structural confirmation. Programs like SHELXL (for refinement) and ORTEP-III (for visualization) are widely used to analyze bond lengths, angles, and ring puckering . For example, the trimethylsilyl group’s steric effects can be quantified using Cremer-Pople puckering parameters to assess ring distortion .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., trimethylsilyl protons at δ ~0.1 ppm; ester carbonyl at δ ~160–170 ppm).
  • IR : Stretching frequencies for the ester (C=O at ~1740 cm1^{-1}) and oxazole ring (C=N at ~1650 cm1^{-1}) are diagnostic .
  • Mass spectrometry : High-resolution MS validates the molecular ion ([M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the compound’s reactivity in cross-coupling reactions?

The trimethylsilyl (TMS) group acts as a directing/blocking group in regioselective reactions. For example:

  • Buchwald-Hartwig amination : The TMS group enhances electron density at the 5-position, facilitating aryl coupling.
  • Hydrolysis sensitivity : The TMS group is susceptible to cleavage under acidic or fluoride-mediated conditions, requiring careful pH control (pH 6–8) during reactions .

Q. What computational methods are used to predict the biological activity of this compound derivatives?

  • Docking studies : Molecular docking with proteins (e.g., kinase enzymes) evaluates binding affinity. The TMS group’s hydrophobicity may enhance interactions with hydrophobic pockets .
  • QSAR models : Correlate substituent effects (e.g., TMS vs. methoxy groups) with antimicrobial activity against Staphylococcus aureus (MIC values) .

Q. How can contradictions in reported solubility data for this compound be resolved?

Discrepancies often arise from purity variations or solvent polarity. Methodological solutions include:

  • Standardized protocols : Use USP-grade solvents (e.g., DMSO, ethanol) and nephelometry for turbidity measurements.
  • Comparative studies : Solubility in DMSO ranges from 25–50 mg/mL depending on crystallinity, as shown in analogs like Sodium 5-methoxy-1,2-oxazole-3-carboxylate .

Q. What strategies mitigate toxicity concerns in cell-based assays involving this compound?

  • Dose-response profiling : IC50_{50} values in cancer cell lines (e.g., MCF-7, A549) guide safe concentrations (typically <10 µM) .
  • Metabolic stability assays : Liver microsome studies assess cytochrome P450-mediated degradation, with half-life (t1/2_{1/2}) >60 minutes indicating suitability for in vivo testing .

Q. How does the TMS group affect the compound’s stability under long-term storage?

  • Thermogravimetric analysis (TGA) : Degradation onset occurs at ~150°C, with the TMS group contributing to thermal stability.
  • Hygroscopicity : Storage under nitrogen at –20°C prevents hydrolysis, maintaining >90% purity over 12 months .

Methodological Resources

  • Crystallography : SHELXL for refinement , ORTEP-III for visualization .
  • Biological assays : MTT protocol for cytotoxicity , HTS-compatible kinase inhibition assays .
  • Data analysis : Multi-parameter optimization (MPO) for balancing solubility and activity .

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